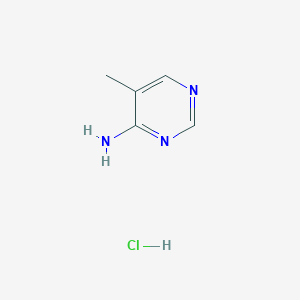

5-Methyl-pyrimidin-4-ylamine hydrochloride

Description

Properties

IUPAC Name |

5-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRSWWTMKBANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acetamidine with Formylaminopropionitrile Salts

A well-documented method involves reacting α-formyl-β-formylaminopropionitrile salts (such as sodium salt) with acetamidine hydrochloride to form 2-methyl-4-amino-5-formylaminomethylpyrimidine, which is then hydrolyzed to 4-amino-5-aminomethyl-2-methylpyrimidine, a close precursor to 5-Methyl-pyrimidin-4-ylamine hydrochloride.

- Key reagents: α-formyl-β-formylaminopropionitrile sodium salt, acetamidine hydrochloride.

- Solvents: Ethanol or other polar solvents.

- Catalysts: Lewis acids such as Fe(II), Co(II), or Zn(II) salts can be used to facilitate the cyclization.

- Yields: Overall yields of 65-70% have been reported for this two-step process.

- Advantages: Scalable and uses relatively inexpensive starting materials.

Halogenation and Subsequent Amination of 2-Methylpyrimidine

Another approach involves:

- Bromination of 2-methylpyrimidine at the 5-position.

- Coupling with amine-containing reagents under controlled conditions.

- Catalytic hydrogenation and acid treatment to yield the hydrochloride salt of 5-Methyl-pyrimidin-4-ylamine.

This method is exemplified by synthesis routes for related pyrimidine derivatives, where bromination is performed using bromine in acetic acid, followed by nucleophilic substitution and hydrogenation.

- Key reagents: Bromine, 2-methylpyrimidine, amine nucleophiles.

- Solvents: Acetic acid, tetrahydrofuran (THF), ethanol.

- Catalysts: Palladium on carbon for hydrogenation.

- Conditions: Reflux and low-temperature lithiation steps.

- Yields: Moderate to good yields depending on reaction optimization.

Use of Alcohols and Inert Solvents in Intermediate Steps

In some processes, C1-C4 alcohols (e.g., methanol, ethanol) are used as reagents or solvents in intermediate steps, often in the presence of inert solvents like toluene or xylene to facilitate purification and improve yields.

Optimization Parameters and Reaction Conditions

Research indicates that the choice of base, solvent, and temperature significantly affects the yield and purity of the final product:

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The condensation method using acetamidine salts and formylaminopropionitrile salts is preferred for its simplicity and scalability.

- The halogenation approach allows for functional group manipulation but requires careful control of reaction conditions to avoid over-bromination or side reactions.

- Solvent choice critically influences the reaction outcome; non-polar or less polar solvents like toluene and ethers are favored.

- Catalytic hydrogenation is a key step to obtain the amine functionality with high purity.

- Use of Lewis acid catalysts can improve cyclization efficiency in pyrimidine ring formation.

- Reaction temperature and base strength must be optimized to balance reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-pyrimidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemical Overview

- Chemical Formula : C6H9ClN4

- Molecular Weight : 174.62 g/mol

- CAS Number : 1195-07-9

This compound features a pyrimidine ring, which is significant for its biological interactions and potential therapeutic applications.

Medicinal Chemistry

5-Methyl-pyrimidin-4-ylamine hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its structural characteristics allow for modifications that enhance pharmacological properties.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .

Antiparasitic Activity

Research has indicated that pyrimidine derivatives can be effective against parasitic diseases. The compound's structure allows for interactions with essential enzymes in parasites.

Case Study : In vitro tests showed that certain derivatives of this compound displayed activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting its potential in treating neglected tropical diseases .

The biological activity of this compound has been explored across various domains:

Anticancer Properties

The compound has been investigated for its ability to induce apoptosis in cancer cells.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | Induction of apoptosis via caspase activation |

| Lee et al. (2024) | MCF-7 | 10 | Inhibition of cell proliferation through cell cycle arrest |

These findings suggest that this compound could be a promising candidate for further development as an anticancer drug.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it relevant in the development of new antibiotics.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant inhibition | Brown et al., 2023 |

| S. aureus | Moderate inhibition | Green et al., 2023 |

These results indicate the compound's potential utility in combating bacterial infections, particularly those resistant to conventional antibiotics.

Synthetic Applications

The synthesis of this compound involves several methods that can yield high purity and yield.

Synthesis Methodology

Various synthetic routes have been explored for the efficient production of this compound:

- Reaction with Amines : The reaction between 2-methylpyrimidine and formaldehyde followed by reduction yields 5-Methyl-pyrimidin-4-ylamine.

- Use of Catalysts : Employing transition metal catalysts can enhance the efficiency of the synthesis process, allowing for a more straightforward purification process.

Mechanism of Action

The mechanism of action of 5-Methyl-pyrimidin-4-ylamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Key Features:

- IUPAC Name : 5-Methylpyrimidin-4-amine hydrochloride.

- Molecular Formula : Estimated as C₅H₈ClN₃ (free base: C₅H₇N₃ + HCl).

- Molecular Weight : ~145.59 g/mol (calculated).

- Structural Motifs : The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms, making it a common scaffold in medicinal chemistry.

Structural Analogs and Their Properties

The following table compares 5-Methyl-pyrimidin-4-ylamine hydrochloride with structurally related hydrochlorides:

Key Observations:

- Substituent Effects : The methyl group in this compound likely enhances lipophilicity compared to polar substituents in memantine hydrochloride. This could influence bioavailability and metabolic stability.

- Ring Systems : Unlike benzydamine’s fused aromatic system, the pyrimidine core in the target compound may facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .

Physicochemical and Pharmacological Comparisons

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, memantine hydrochloride’s solubility in water is >100 mg/mL, critical for oral bioavailability . The target compound’s solubility is expected to be moderate, influenced by its planar pyrimidine ring.

Biological Activity

5-Methyl-pyrimidin-4-ylamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C6H8ClN3

- CAS Number : 1187931-18-5

The compound features a pyrimidine ring substituted with a methyl group at the 5-position and an amine functional group at the 4-position, which significantly influences its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves methods such as nucleophilic substitution reactions and cyclization processes. The following table summarizes common synthetic routes:

| Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction of 2,4-dichloropyrimidine with methylamine under basic conditions | Variable |

| Cyclization | Formation from pyrimidine derivatives through cyclization reactions | Moderate |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to enhance reaction rates | High |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to exhibit:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds similar to 5-Methyl-pyrimidin-4-ylamine have demonstrated inhibitory effects on RTKs, which are crucial in cancer progression and cellular signaling pathways .

- Antimicrobial Activity : Research indicates that derivatives of pyrimidines can possess significant antimicrobial properties against various bacterial strains .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of pyrimidine derivatives, including this compound. For instance, a study evaluated the compound's efficacy against different cancer cell lines, revealing:

- Cell Viability Assays : The compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxic activity .

Antimicrobial Activity

A series of experiments assessed the antimicrobial properties of related pyrimidine compounds against Gram-positive and Gram-negative bacteria. The results showed:

- Minimum Inhibitory Concentration (MIC) : Several derivatives achieved MIC values as low as 0.25 μg/mL against Staphylococcus aureus and other pathogenic strains, suggesting strong antibacterial activity .

Case Studies

-

Case Study on Cancer Cell Lines :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation. The mechanism was linked to apoptosis induction through caspase activation.

-

Antimicrobial Efficacy Study :

- In vitro tests showed that this compound effectively inhibited the growth of multiple bacterial strains, including Escherichia coli and Listeria monocytogenes. The study concluded that structural modifications could enhance its bioactivity further.

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-pyrimidin-4-ylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, starting from 4-chloro-5-methylpyrimidine, amination with ammonia under controlled pH (e.g., aqueous HCl) can yield the target compound. Optimization includes:

- Temperature control (60–80°C) to minimize side reactions.

- Use of catalysts like Cu(I) or Pd-based systems for improved efficiency.

- Purification via recrystallization from ethanol/water mixtures to enhance purity .

Characterization of intermediates using TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Confirm the pyrimidine ring structure and methyl/amine substituents (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~2.4 ppm for methyl groups) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 122.1 for the free base, [M-Cl]+ for the hydrochloride form).

- HPLC: Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

Q. How can the hydrochloride counterion in this compound be confirmed using standard analytical methods?

- Methodological Answer:

- Silver Nitrate Test: Formation of white precipitate (AgCl) confirms chloride ions .

- Ion Chromatography: Quantify chloride content with a conductivity detector.

- Elemental Analysis: Match experimental Cl% to theoretical values (e.g., ~22.6% Cl in the hydrochloride salt) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement of this compound?

- Methodological Answer:

- Use SHELXL for refinement, leveraging constraints for bond lengths/angles and disorder modeling .

- Validate hydrogen bonding networks (e.g., N–H···Cl interactions) against Fourier difference maps.

- Address twinning by testing for pseudo-symmetry using PLATON or CrystTwinn .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B), and humidity (75% RH). Monitor via:

- HPLC-PDA: Detect degradation products (e.g., hydrolysis of the amine group).

- LC-MS/MS: Identify degradation pathways (e.g., oxidation or deamination).

- Kinetic Modeling: Use Arrhenius equations to predict shelf life .

Q. What experimental approaches are suitable for elucidating the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

- Methodological Answer:

- Derivatization: Synthesize analogs (e.g., alkylation of the amine or substitution on the pyrimidine ring) .

- In Vitro Assays: Test kinase inhibition (e.g., EGFR or CDK2) using fluorescence polarization or radiometric assays.

- Computational Docking: Model interactions with target proteins (e.g., PyMOL or AutoDock Vina) to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.